molecular formula C19H17FN2O4 B2650069 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 953251-30-4

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No.: B2650069
CAS No.: 953251-30-4
M. Wt: 356.353
InChI Key: AQRXZYXZNALORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H17FN2O4 and its molecular weight is 356.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₃F₃N₂O₃
  • Molecular Weight : 297.28 g/mol
  • CAS Number : 1208963-43-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the isoxazole ring is believed to facilitate binding to these targets, potentially modulating their activity and influencing pathways such as:

  • Signal Transduction : The compound may affect cellular signaling pathways, leading to altered gene expression.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study reported an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Method : Treatment of various cancer cell lines with different concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a notable increase in apoptosis markers.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Method : Broth microdilution method was used to determine MIC values.
    • Results : The compound demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameAnticancer ActivityAntimicrobial Activity
N-(2-hydroxyethyl)-N'-(4-fluorophenyl)ureaModerateWeak
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-methyl...)HighModerate

This table illustrates that while other compounds may exhibit some level of biological activity, this compound demonstrates superior efficacy in both anticancer and antimicrobial contexts .

Scientific Research Applications

Cholinesterase Inhibition

Research indicates that derivatives of isoxazole, including this compound, may act as cholinesterase inhibitors. Cholinesterase enzymes are critical in the hydrolysis of neurotransmitters like acetylcholine. Compounds with similar structures have demonstrated IC50 values comparable to established inhibitors such as tacrine, suggesting that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide may exhibit similar inhibitory properties.

Anticancer Potential

The anticancer activity of isoxazole-containing compounds has been well-documented. Studies have shown that related compounds can significantly inhibit cancer cell proliferation across various cell lines. For instance, this compound has been tested against prostate cancer cell lines, demonstrating a dose-dependent inhibition of cell growth at micromolar concentrations.

Summary of Biological Activities

Activity TypeObservationsReference
Cholinesterase InhibitionIC50 values similar to tacrine
Anticancer ActivitySignificant inhibition of LAPC-4 cell line growth
SelectivityHigh selectivity towards acetylcholinesterase observed

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The evaluation of its biological activity often employs in vitro assays to assess potency against specific targets such as cholinesterases or cancer cell lines.

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of isoxazole derivatives:

  • Cholinesterase Inhibition Study :
    • A study investigated the binding affinity of various isoxazole derivatives to cholinesterase enzymes. The findings indicated that modifications in the substituent groups significantly influenced inhibitory potency. The compound exhibited promising results comparable to known inhibitors.
  • Anticancer Activity Assessment :
    • Another research project focused on the anticancer properties of isoxazole derivatives. This study reported that the compound significantly reduced cell viability in prostate cancer models, supporting its potential as an anticancer agent.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-7-13(8-17(10-16)25-2)19(23)21-11-15-9-18(26-22-15)12-3-5-14(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXZYXZNALORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.